Lipophilicity Shift vs. 6-Carboxylate Regioisomer
The 7‑ethyl ester exhibits a 0.23 log unit higher logP than the 6‑methyl ester regioisomer, translating to approximately 1.7‑fold greater predicted partitioning into organic phases. This difference arises from the combined effect of ester chain length and regioisomeric position. [1]
| Evidence Dimension | Hydrophobicity (logP) |
|---|---|
| Target Compound Data | logP = 0.1596 (calculated) |
| Comparator Or Baseline | Methyl 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylate: logP = −0.0742 |
| Quantified Difference | ΔlogP = +0.23 |
| Conditions | Computationally estimated logP values reported by vendors |
Why This Matters
Even small logP differences (<0.5) can significantly impact membrane permeability, solubility, and protein binding, making the 7‑ester preferable when increased lipophilicity is required for target engagement or CNS penetration.
- [1] Molbase. Product Page: Methyl 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylate, CAS 82523-06-6, logP −0.0742. View Source
